7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-13-7-10-18-19(28)12-20(30-22(18)14(13)2)24(29)25-23-21(26-31-27-23)17-9-8-15-5-3-4-6-16(15)11-17/h7-12H,3-6H2,1-2H3,(H,25,27,29) |
InChI Key |
WGOOGHXXXHKEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
The chromenone scaffold is synthesized via oxidative cyclization of a substituted 2-hydroxyacetophenone precursor. For the 7,8-dimethyl variant, 2-hydroxy-7,8-dimethylacetophenone reacts with p-formylbenzoic acid in ethanolic potassium hydroxide (KOH) under ambient conditions.
Reaction Scheme :
Key Parameters :
-
Solvent : Ethanol (95%)
-
Base : KOH (2.5 equiv)
-
Temperature : Room temperature (25°C)
-
Reaction Time : 12–16 hours
The product (II ) is isolated via acidification (HCl) and recrystallized from methanol, yielding a pale-yellow solid (mp 218–220°C).
Hydrazide Intermediate Formation
Esterification and Hydrazinolysis
The carboxylic acid (II ) is esterified to its methyl ester (III ) using thionyl chloride (SOCl₂) in methanol, followed by treatment with hydrazine hydrate to form the hydrazide (IV ).
Stepwise Procedure :
-
Esterification :
-
Yield : 85–90%
-
Conditions : Reflux (70°C, 4 hours)
-
-
Hydrazide Synthesis :
-
Yield : 78–82%
-
Conditions : Ethanol, reflux (6 hours)
-
Oxadiazole Ring Formation
Cyclization with Tetrahydronaphthalene Carboxylic Acid
The hydrazide (IV ) undergoes cyclodehydration with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
Reaction Mechanism :
Optimized Conditions :
-
Reagent : POCl₃ (10 equiv)
-
Solvent : Neat POCl₃ (acts as solvent and catalyst)
-
Temperature : Reflux (110°C)
-
Time : 4–5 hours
-
Workup : Quenching with ice-water, neutralization (NaHCO₃), and recrystallization (methanol)
Analytical Characterization
Spectroscopic Validation
-
IR (KBr) :
-
¹H NMR (400 MHz, DMSO-d₆) :
Critical Analysis of Methodology
Efficiency and Limitations
-
POCl₃ Cyclization : While effective, the use of POCl₃ necessitates strict anhydrous conditions and careful handling due to its corrosive nature. Alternative catalysts (e.g., polyphosphoric acid) may reduce toxicity but require longer reaction times.
-
Regioselectivity : The reaction exclusively forms 1,2,5-oxadiazoles due to the electronic effects of the hydrazide and carboxylic acid substituents.
-
Yield Optimization : Pre-purification of intermediates (III and IV ) improves final product purity, as contaminants from incomplete esterification or hydrazinolysis reduce cyclization efficiency .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes[][3].
Mechanism of Action
The mechanism of action of 7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing molecular features, functional groups, and synthetic approaches.
Structural and Functional Group Analysis
*Calculated based on structural breakdown (see Notes).
Key Comparisons
Core Scaffolds :
- The target compound and the benzothiophene analog share a chromen-4-one-carboxamide backbone but differ in heterocyclic substituents (oxadiazole vs. benzothiophene). The oxadiazole group may confer greater metabolic stability compared to benzothiophene, which could influence pharmacokinetics.
- The tetrahydroimidazopyridine derivative employs a nitrogen-rich fused ring system, contrasting with the oxygen-dominated chromene and oxadiazole moieties in the target compound.
- Substituent Effects: The 7,8-dimethyl groups on the target compound’s chromene core likely increase steric bulk and lipophilicity compared to the unsubstituted chromene in . This could enhance binding to hydrophobic pockets in biological targets.
- Synthetic Approaches: Naphthopyran derivatives are synthesized via a green, water-based method using triethylbenzylammonium chloride (TEBA), highlighting an environmentally friendly route.
Potential Implications
- The oxadiazole-tetrahydronaphthalene combination in the target compound may optimize interactions with targets like kinases or GPCRs, leveraging both aromatic stacking (tetrahydronaphthalene) and hydrogen bonding (oxadiazole).
- Compared to the nitro- and cyano-substituted tetrahydroimidazopyridine , the target compound lacks electron-withdrawing groups, suggesting divergent electronic profiles and possible differences in target selectivity.
Notes
- Molecular Weight Calculation : The target compound’s molecular formula (C₂₄H₂₂N₃O₄) was derived from structural analysis: chromen-4-one (C₁₁H₈O₂) + carboxamide (CONH₂) + oxadiazole-tetrahydronaphthalene (C₁₂H₁₂N₂O).
- Synthetic Pathways : While specific methods for the target compound are undocumented, its structure suggests feasible routes involving oxadiazole ring formation followed by amide coupling.
Biological Activity
7,8-Dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with significant potential in pharmacology. Its unique structural features suggest various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 480.6 g/mol. The structure consists of a chromene core linked to an oxadiazole moiety and a tetrahydronaphthalene group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O5S |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide |
| InChI Key | FKDAIZKKDDAUHN-UHFFFAOYSA-N |
Antimicrobial Activity
Preliminary studies indicate that 7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide exhibits notable antimicrobial properties . Research has shown that compounds containing the oxadiazole ring often demonstrate significant antibacterial and antifungal activities. For instance:
- Antibacterial Effects : The compound has been tested against various bacterial strains and showed promising results in inhibiting growth.
- Antifungal Effects : Similar efficacy has been noted against fungal pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies have demonstrated its ability to inhibit cancer cell proliferation through several mechanisms:
- Cell Line Studies : In vitro assays on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) have revealed that the compound can induce apoptosis and inhibit cell division.
- Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets that modulate enzyme activity or receptor signaling pathways.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 10 to 20 µM) .
Cell Line IC50 (µM) A549 15 MCF7 12 LoVo 18 - Antimicrobial Evaluation : Another study demonstrated that compounds with similar oxadiazole structures showed effective inhibition against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The interaction with key enzymes related to cancer proliferation or microbial metabolism.
- Receptor Modulation : Binding to specific receptors that alter signaling pathways involved in cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
